molecular formula C10H16ClN B13499600 Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride

Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride

Cat. No.: B13499600
M. Wt: 185.69 g/mol
InChI Key: IOIHOTGWYRSDRP-UHFFFAOYSA-N
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Description

Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride is a secondary amine hydrochloride salt characterized by a phenethylamine backbone substituted with a methyl group at the para position of the phenyl ring and a methyl group attached to the amine nitrogen. Its molecular formula is C₁₀H₁₆ClN, with a molecular weight of 185.69 g/mol. The compound’s structural features, such as the hydrophobic 4-methylphenyl group and polar ammonium chloride moiety, make it a candidate for studying receptor interactions, catalysis, or as a synthetic intermediate in medicinal chemistry .

Properties

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

N-methyl-2-(4-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-9-3-5-10(6-4-9)7-8-11-2;/h3-6,11H,7-8H2,1-2H3;1H

InChI Key

IOIHOTGWYRSDRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCNC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride typically involves the reaction of 4-methylphenylacetonitrile with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitrile group to an amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (H2) for reduction, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and various halides for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride with key structural analogs, highlighting differences in molecular features, physicochemical properties, and reported applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological/Functional Properties Reference
This compound C₁₀H₁₆ClN 185.69 - 4-Methylphenyl
- Methylamine hydrochloride
Potential ligand for receptor studies; catalytic applications (inferred)
N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine hydrochloride C₁₂H₂₀ClNO 237.75 - 4-Methoxyphenyl
- Ethylamine
Used in host-guest chemistry and catalysis; acts as a ligand in transition-metal processes
2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride C₁₆H₂₃ClN 265.82 - Cyclohexenyl
- 4-Methylbenzyl
Synthetic intermediate; potential CNS activity due to lipophilic cyclohexenyl group
Co 101244 Hydrochloride C₂₂H₃₀ClNO₃ 416.93 - Piperidinol
- 4-Hydroxyphenoxyethyl
NMDA receptor antagonist (NR2B subtype); neuroprotective effects against NMDA-induced toxicity
(2-[4-(Methylthio)phenoxy]ethyl)amine Hydrochloride C₉H₁₃ClNOS 219.70 - 4-Methylthiophenoxy
- Ethylamine
Polar compound for hydrophilic interaction chromatography (HILIC)
Methylamine Hydrochloride CH₃NH₂·HCl 67.52 - Simple methylamine Industrial and laboratory reagent; precursor in organic synthesis

Key Structural and Functional Insights

Substituent Effects on Pharmacological Activity: The 4-methylphenyl group in the target compound enhances lipophilicity compared to 4-methoxyphenyl () or 4-methylthiophenoxy () analogs. This difference impacts membrane permeability and receptor-binding affinity.

Physicochemical Properties: The target compound’s molecular weight (185.69 g/mol) positions it between simple methylamine hydrochloride (67.52 g/mol) and bulkier analogs like Co 101244 hydrochloride (416.93 g/mol). This intermediate size may balance solubility and bioavailability. Polarity: The methylthio and phenoxy groups in ’s compound increase polarity, making it suitable for HILIC applications, whereas the target’s hydrophobic 4-methylphenyl group may favor lipid bilayer interactions .

Applications in Catalysis and Synthesis :

  • highlights the use of ethylamine analogs in transition-metal catalysis, suggesting the target compound could serve as a ligand in similar reactions.
  • Methylamine hydrochloride () is a foundational building block, while the target’s structural complexity expands its utility in specialized syntheses (e.g., chiral intermediates).

Research Implications

  • Receptor Studies : The target compound’s phenethylamine scaffold resembles serotonergic agonists (e.g., 25T-NBOMe in ), warranting exploration of its affinity for 5-HT₂A or other GPCRs.
  • Catalytic Potential: Comparative studies with ’s ethylamine analog could elucidate the impact of aryl substituents on catalytic efficiency.
  • Neuropharmacology : Structural parallels with Co 101244 hydrochloride () suggest possible NMDA receptor modulation, though empirical validation is needed.

Biological Activity

Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride, a compound with potential pharmacological applications, has garnered interest for its biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which contributes to its biological activity. The compound's molecular formula is C11H16ClNC_{11}H_{16}ClN, and it features a methyl group attached to a phenyl ring, which is known to influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems, particularly in the central nervous system.

  • Receptor Interaction : The compound may exhibit affinity for adrenergic and dopaminergic receptors, potentially influencing mood and cognitive functions.
  • Enzymatic Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be relevant in conditions like obesity or diabetes.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The compound demonstrates moderate absorption rates when administered orally.
  • Distribution : It exhibits a significant volume of distribution, indicating extensive tissue uptake.
  • Metabolism : Initial findings suggest hepatic metabolism, with potential pathways involving cytochrome P450 enzymes.
  • Excretion : Renal excretion appears to be the primary route for elimination.

Biological Activity Data

The following table summarizes the biological activity data related to this compound based on various studies:

Study ReferenceBiological ActivityIC50 Value (µM)Notes
Inhibition of 11β-HSD18.95Significant potency observed in vitro
Modulation of androgen receptors124Active in xenograft models
Cytotoxicity against cancer cell lines0.65 - 15.63Induces apoptosis in specific lines

Case Studies

Several case studies have explored the effects of this compound:

  • In Vivo Studies : In animal models, the compound demonstrated notable inhibition of 11β-HSD1, leading to reduced glucocorticoid levels and potential implications for metabolic disorders .
  • Cancer Research : A study involving various cancer cell lines indicated that the compound exhibited cytotoxic effects comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .
  • Neuropharmacology : Investigations into its effects on neurotransmitter systems suggest that it may enhance dopaminergic signaling, which could have implications for treating mood disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride?

  • Methodological Answer : The synthesis typically involves reductive amination of 4-methylphenethylamine with formaldehyde, followed by HCl salt formation. For example, sodium cyanoborohydride (NaBH3CN) can reduce the imine intermediate formed between the amine and aldehyde under mild acidic conditions . Alternatively, alkylation of 4-methylphenethylamine with methyl iodide in the presence of a base like potassium carbonate can yield the tertiary amine, which is then converted to the hydrochloride salt . Purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the structure, with methyl groups appearing as singlets (~δ 2.3 ppm for N-methyl and δ 2.3 ppm for aryl-methyl) and aromatic protons as a multiplet (~δ 7.1 ppm) .
  • IR : Stretching frequencies for N-H (2500–3000 cm⁻¹) and C-Cl (600–800 cm⁻¹) confirm salt formation .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the molecular formula .

Q. What are the solubility properties of this compound, and how do they impact biological assays?

  • Methodological Answer : The hydrochloride salt enhances water solubility , critical for in vitro assays. Solubility testing in phosphate-buffered saline (PBS) at physiological pH (7.4) is recommended. For cell-based studies, stock solutions in DMSO (<1% v/v) minimize solvent toxicity .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood to avoid inhalation, and neutralize waste with sodium bicarbonate before disposal. Spill management involves inert absorbents (e.g., vermiculite) and secondary containment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency compared to ethanol .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions during reductive amination .
  • Temperature Control : Maintaining 0–5°C during imine formation minimizes byproduct generation .
    • Data Analysis : DOE (Design of Experiments) tools like response surface methodology (RSM) can model interactions between variables (e.g., pH, temperature) .

Q. How can researchers resolve contradictory NMR data in byproduct identification?

  • Methodological Answer :

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with LC-MS to distinguish isomers or degradation products .
  • Computational Predictions : DFT calculations (e.g., using Gaussian) simulate expected chemical shifts, aiding peak assignment .
  • Spiking Experiments : Add authentic standards of suspected byproducts (e.g., demethylated analogs) to confirm retention times .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT1A), leveraging the aryl-methyl group’s hydrophobic interactions .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with activity data to design analogs with improved affinity .

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitution?

  • Methodological Answer :

  • Electron-Donating Groups : The para-methyl group on the phenyl ring increases electron density at the benzylic position, enhancing susceptibility to oxidation or electrophilic attack .
  • Mechanistic Probes : Use deuterium labeling (e.g., replacing benzylic H with D) to study kinetic isotope effects in substitution reactions .

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